molecular formula C13H18BClO2 B1524600 2-(3-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 517920-59-1

2-(3-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1524600
M. Wt: 252.55 g/mol
InChI Key: HSRXSXFASWKTMZ-UHFFFAOYSA-N
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Description

The compound is a boronic ester, which are often used as reagents in organic synthesis . They are particularly useful in Suzuki-Miyaura coupling reactions .


Synthesis Analysis

Boronic esters can be synthesized from a variety of methods, including the reaction of boronic acids with alcohols . Protodeboronation of pinacol boronic esters has been reported, which is a valuable transformation in organic synthesis .


Molecular Structure Analysis

The molecular structure of similar compounds, such as 3-(2-Chlorobenzyloxy)phenylboronic acid, consists of a boronic acid group attached to a benzyl group . The exact structure of your compound would depend on the specific arrangement of the atoms .


Chemical Reactions Analysis

Boronic esters are involved in a variety of chemical reactions. They can undergo functionalizing deboronation, protodeboronation, and a variety of C-C bond-forming reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, 3-Chlorobenzoyl chloride, a similar compound, is a liquid at 20 degrees Celsius and has a molecular weight of 161.03 .

Scientific Research Applications

  • Application Summary : This compound has been used in the study of the environmental fate and safety analysis of methoxyfenozide application to control litchi and longan pests .
  • Methods of Application : The study conducted Good Agricultural Practice (GAP) field trials and laboratory experiments to elucidate the dissipation, terminal residues, and efficacy of methoxyfenozide on litchi and longan in six locations throughout China . A QuEChERS/UPLC-MS/MS-based method was designed to detect methoxyfenozide residues on litchi and longan .
  • Results or Outcomes : The initial methoxyfenozide levels in litchi and longan ranged from 2.21–2.86 to 0.83–0.95 mg kg −1 and indicated half-lives of 5.1–5.3 and 5.3–5.7 days, respectively . After 7 days of foliage treatment, the concentrations of terminal methoxyfenozide residue were 0.78–2.61 and 0.02–1.01 mg kg −1, which were less than the established maximum residue limit for methoxyfenozide in litchi and longan . The chronic dietary intake risk analysis for methoxyfenozide in longan and litchi indicated acceptable concentrations of terminal residue for the general population .

Safety And Hazards

The safety and hazards associated with a compound depend on its specific properties. For example, dichlorobenzyl alcohol, a related compound, is harmful if swallowed and should not be inhaled .

Future Directions

The future directions in the study and application of boronic esters and similar compounds could involve the development of new synthetic methods and applications in drug discovery and materials science .

properties

IUPAC Name

2-[(3-chlorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BClO2/c1-12(2)13(3,4)17-14(16-12)9-10-6-5-7-11(15)8-10/h5-8H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSRXSXFASWKTMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60697056
Record name 2-[(3-Chlorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

517920-59-1
Record name 2-[(3-Chlorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(3-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(3-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(3-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 5
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2-(3-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 6
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2-(3-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Citations

For This Compound
3
Citations
A Bej, D Srimani, A Sarkar - Green chemistry, 2012 - pubs.rsc.org
Palladium nanoparticles generated in PEG catalyze the reaction of bis(pinacolato)diboron with various aryl/benzyl halides to afford aryl/benzyl boronates in high yield. Arylboronates …
Number of citations: 55 pubs.rsc.org
JD Grayson, BM Partridge - pstorage-acs-6854636.s3 …
All reagents and solvents used were supplied by commercial sources without further purification unless specified. All air-sensitive reactions were carried out under a nitrogen …
C Wu, G Wu, Y Zhang, J Wang - Organic Chemistry Frontiers, 2016 - pubs.rsc.org
A transition-metal-free method for the synthesis of benzylic boronate esters with arylboronic acids and trimethylsilyldiazomethane (TMSCHN2) has been developed. This transformation …
Number of citations: 20 pubs.rsc.org

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